molecular formula C12H18N2O2 B2738032 2-amino-N-(3-ethoxypropyl)benzamide CAS No. 923184-33-2

2-amino-N-(3-ethoxypropyl)benzamide

Cat. No. B2738032
M. Wt: 222.288
InChI Key: APTOGYUOKHAHRY-UHFFFAOYSA-N
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Description

2-Amino-N-(3-ethoxypropyl)benzamide, also known as 2-AEB, is an organic compound that has been studied for its potential applications in the fields of medicine and biochemistry. It is a derivative of benzamide, a type of amide, and has an amine group as its functional group. 2-AEB is a small molecule that has been studied for its ability to interact with proteins and other molecules, as well as its potential to act as a prodrug to enhance drug delivery. This article will discuss the synthesis method of 2-AEB, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.

Scientific Research Applications

  • Enzyme Inhibition : 2-amino-N-(3-ethoxypropyl)benzamide derivatives, specifically benzamides substituted in the 3-position, have been identified as potent inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase (Purnell & Whish, 1980).

  • Neuroleptic Activity : Benzamides, including 2-amino-N-(3-ethoxypropyl)benzamide derivatives, have been synthesized and studied for their neuroleptic (antipsychotic) activities. Their inhibitory effects on apomorphine-induced stereotyped behavior in rats have been explored, with certain benzamides showing significant activity (Iwanami et al., 1981).

  • Synthesis of Diaryloxylated Benzoic Acids : The compound is used in copper-mediated selective mono- or diaryloxylation of benzamides, which provides a straightforward method for synthesizing mono- and diaryloxylated benzoic acids (Hao et al., 2014).

  • Antihypertensive Activity : Derivatives of 2-amino-N-(3-ethoxypropyl)benzamide have been synthesized and evaluated for their antihypertensive activity, demonstrating potential therapeutic applications (Cassidy et al., 1992).

  • Antiviral Activity : A new route to the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable antiavian influenza virus activity, has been described. These compounds, derived from 2-amino-N-(3-ethoxypropyl)benzamide, demonstrate significant potential in antiviral therapy (Hebishy et al., 2020).

  • Metabolic Effects Study : The effects of benzamide derivatives on other metabolic processes like cell viability, glucose metabolism, and DNA synthesis have been studied, providing insights into their broader biological impact (Milam & Cleaver, 1984).

  • Molecular Synthesis : There's research on the high-yield synthesis of certain benzamide derivatives, indicating their utility in molecular and pharmaceutical synthesis (Bobeldijk et al., 1990).

  • Chemical Complexation : 2-amino-N-(3-ethoxypropyl)benzamide derivatives have been used in the complexation with manganese, providing insights into their potential applications in inorganic chemistry and materials science (Mitsuhashi et al., 2016).

  • Magnet Design : These compounds have been utilized in the design of metalloligands for creating single-molecule and single-chain magnets, demonstrating their potential in materials science and nanotechnology (Costes et al., 2010).

  • Pharmacological Properties : The pharmacological properties of benzamide derivatives, such as 2-amino-N-(3-ethoxypropyl)benzamide, have been reviewed, including their use in treating various conditions and their mechanism of action (Pinder et al., 2012).

properties

IUPAC Name

2-amino-N-(3-ethoxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-16-9-5-8-14-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTOGYUOKHAHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-ethoxypropyl)benzamide

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